(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid
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Overview
Description
(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthylamine with thioglycolic acid, followed by cyclization to form the thiazolidine ring. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in enzyme inhibition studies.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor, binding to the active site and preventing substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring but differ in their substituents and overall structure.
Phthalimido-thiazolidine derivatives: These compounds have shown similar biological activities, particularly in anticancer research.
Uniqueness
(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the naphthalene moiety, which can enhance its biological activity and specificity compared to other thiazolidine derivatives .
Properties
IUPAC Name |
(4R)-2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13,15H,8H2,(H,16,17)/t12-,13?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGHWUWDWJRTFR-UEWDXFNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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